molecular formula C8H18ClNS B13454605 4-(Thiolan-2-yl)butan-1-amine hydrochloride

4-(Thiolan-2-yl)butan-1-amine hydrochloride

Cat. No.: B13454605
M. Wt: 195.75 g/mol
InChI Key: HHOMDGCTXBVTPG-UHFFFAOYSA-N
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Description

4-(Thiolan-2-yl)butan-1-amine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a thiolane ring and an amine group, making it valuable in drug discovery and the synthesis of new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiolan-2-yl)butan-1-amine hydrochloride typically involves the reaction of thiolane with butan-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Thiolan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: New compounds with modified amine groups.

Scientific Research Applications

4-(Thiolan-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Thiolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiolane ring can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiolan-2-yl)butan-1-amine: The non-hydrochloride form of the compound.

    4-(Thiolan-2-yl)butan-1-ol: A related compound with a hydroxyl group instead of an amine group.

    4-(Thiolan-2-yl)butanoic acid: A compound with a carboxylic acid group.

Uniqueness

4-(Thiolan-2-yl)butan-1-amine hydrochloride is unique due to its combination of a thiolane ring and an amine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H18ClNS

Molecular Weight

195.75 g/mol

IUPAC Name

4-(thiolan-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C8H17NS.ClH/c9-6-2-1-4-8-5-3-7-10-8;/h8H,1-7,9H2;1H

InChI Key

HHOMDGCTXBVTPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CCCCN.Cl

Origin of Product

United States

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